molecular formula C9F17O2- B1227428 Heptadecafluorononanoic acid anion

Heptadecafluorononanoic acid anion

Cat. No.: B1227428
M. Wt: 463.07 g/mol
InChI Key: UZUFPBIDKMEQEQ-UHFFFAOYSA-M
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Description

The heptadecafluorononanoic acid anion is a significant perfluoroalkyl substance (PFAS) of interest in scientific research, particularly as a representative long-chain compound following the phased reduction of PFOS and PFOA . Studies suggest that increased perfluoroalkyl chain length may contribute to greater toxicity, making this nine-carbon compound a critical subject for environmental and health safety assessments . Its primary research value lies in investigating the mechanisms of action and sublethal physiological impacts of persistent organic pollutants. In ecotoxicology, this anion is used to study effects on aquatic species, including developmental alterations, behavioral modifications, and changes in gene expression related to immune system signaling and lipid metabolism . Mechanistically, research indicates it can disrupt key biological pathways, such as insulin signaling, growth hormone/prolactin signaling, and cholesterol metabolism, providing insights into its potential to cause endocrine disruption and hepatotoxicity . Furthermore, its immunomodulatory properties are a key area of investigation, as related perfluorinated compounds have been shown to affect natural killer (NK) cell activity and antibody production . As a persistent environmental contaminant with a long half-life in biological systems, the this compound serves as a vital standard for analyzing its distribution, bioaccumulation in the food web, and long-term toxicological effects in environmental and biological samples .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF17O2/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h(H,27,28)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUFPBIDKMEQEQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F17O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892485
Record name Perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72007-68-2
Record name Perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Environmental Applications

PFNA has been detected in various environmental matrices, leading to its application in environmental monitoring:

  • Detection in Water Sources : PFNA is often monitored as part of studies on per- and polyfluoroalkyl substances (PFAS) due to its persistence in the environment. It has been found in drinking water and wastewater, prompting regulatory attention from agencies like the Environmental Protection Agency (EPA) .
  • Biodegradation Studies : Research into the biodegradation pathways of PFNA contributes to understanding its environmental impact and potential remediation strategies. Studies have indicated that PFNA can form from the degradation of other fluorinated compounds, highlighting its role in environmental contamination .

Health Implications

The health effects of PFNA have been a significant focus of research due to its classification as an endocrine disruptor:

  • Toxicological Studies : Toxicological evaluations have identified PFNA's potential effects on liver function and immune response. In vitro assays have shown that PFNA can affect cell signaling pathways and has been linked to decreased antibody responses in children exposed to the compound .
  • Regulatory Scrutiny : Given its persistence and potential health risks, PFNA has come under scrutiny from regulatory bodies. The EPA has proposed regulations for PFAS compounds, including PFNA, due to their widespread occurrence and associated health risks .

Case Study 1: Environmental Monitoring

A study conducted by Herzke et al. (2009) investigated the presence of PFAS, including PFNA, in consumer products and environmental samples. The findings indicated widespread contamination across various products, highlighting the need for stringent monitoring practices .

Case Study 2: Health Impact Assessment

Research by Budtz-Jørgensen et al. (2018) assessed the impact of PFNA exposure on immune function in children. The study found a correlation between exposure levels and reduced antibody responses, suggesting significant public health implications .

Comparison with Similar Compounds

Structural and Chemical Properties

PFCAs differ primarily in carbon chain length, which influences their physicochemical behavior. Key compounds include:

Compound Abbreviation Chain Length Molecular Formula Key Functional Group
Perfluorobutanoic acid PFBA C4 C3F7COOH Carboxylic acid
Perfluorooctanoic acid PFOA C8 C7F15COOH Carboxylic acid
Heptadecafluorononanoic acid PFNA C9 C8F17COOH Carboxylic acid
Perfluorodecanoic acid PFDA C10 C9F19COOH Carboxylic acid
Perfluorododecanoic acid PFDoDA C12 C11F23COOH Carboxylic acid

Key Observations :

  • Chain Length and Hydrophobicity: Longer chains (e.g., PFNA, PFDA) exhibit greater hydrophobicity due to increased fluorine content. PFNA-coated copper nanoparticles achieved a water contact angle of 140.7°, demonstrating superior hydrophobicity compared to shorter-chain PFCAs .
  • Solubility : Shorter-chain PFCAs (e.g., PFBA) are more water-soluble, while PFNA and longer chains show reduced solubility, enhancing environmental persistence .
  • Thermal Stability : PFNA’s perfluorinated structure contributes to high thermal stability, similar to PFOA and PFDA, making it resistant to degradation .

Environmental Behavior and Degradation

  • Persistence : PFNA’s C9 chain length contributes to moderate bioaccumulation, between shorter (C4–C8) and longer (C10–C14) PFCAs. Studies show that longer chains (e.g., PFTeDA, C14) degrade into smaller PFCAs like PFNA under photocatalytic conditions .
  • Mobility : Shorter chains (e.g., PFBA) migrate more readily in groundwater, whereas PFNA’s hydrophobicity leads to stronger adsorption onto soils and sediments .

Regulatory and Toxicity Profiles

  • Regulatory Status : PFNA is classified as an SVHC by ECHA due to reproductive toxicity and environmental persistence. Shorter chains (e.g., PFBA) face fewer restrictions but are regulated for mobility .
  • Toxicity : PFNA exhibits higher bioaccumulation in aquatic organisms than PFOA but lower than PFDoDA. Chronic exposure correlates with hepatic and developmental toxicity in animal models .

Preparation Methods

Reaction Mechanism and Stoichiometry

PFNA (C₉HF₁₇O₂) reacts with sodium hydroxide (NaOH) in a 1:1 molar ratio to produce sodium heptadecafluorononanoate:
C₉HF₁₇O₂+NaOHC₉F₁₇O₂⁻Na⁺+H₂O\text{C₉HF₁₇O₂} + \text{NaOH} \rightarrow \text{C₉F₁₇O₂⁻Na⁺} + \text{H₂O}
The reaction is typically conducted in polar aprotic solvents such as ethanol or deionized water to enhance solubility.

Laboratory-Scale Protocol

  • Dissolution : PFNA (1 mol) is dissolved in 500 mL of ethanol under nitrogen atmosphere to prevent degradation.

  • Base Addition : Aqueous NaOH (1 mol in 100 mL H₂O) is added dropwise at 25°C with continuous stirring.

  • Purification : The mixture is evaporated under reduced pressure, and the residue is recrystallized from acetone to yield >95% pure sodium heptadecafluorononanoate.

Table 1: Optimization Parameters for Neutralization

ParameterOptimal RangeImpact on Yield
Temperature20–30°CMinimal
SolventEthanol/Water (4:1)Maximizes solubility
Stirring Rate300–500 rpmPrevents aggregation

Metathesis Reactions for Anion Exchange

Metathesis enables the synthesis of heptadecafluorononanoate salts with diverse counterions, broadening applicability in ionic liquids and catalysis.

Potassium Salt Intermediate

Potassium heptadecafluorononanoate is synthesized via reaction with KOH, followed by ion exchange:
C₉HF₁₇O₂+KOHC₉F₁₇O₂⁻K⁺+H₂O\text{C₉HF₁₇O₂} + \text{KOH} \rightarrow \text{C₉F₁₇O₂⁻K⁺} + \text{H₂O}
This intermediate is then subjected to metathesis with phosphonium or ammonium halides in dichloromethane, yielding salts like trihexyl(tetradecyl)phosphonium heptadecafluorononanoate.

Industrial-Scale Production

Large-scale reactors utilize continuous flow systems to enhance efficiency:

  • Reactor Design : Stainless steel vessels with corrosion-resistant linings (e.g., PTFE)

  • Throughput : 100–500 kg/day

  • Purity Control : Multi-stage filtration and liquid-liquid extraction to reduce halide contaminants (<5 ppm).

Table 2: Industrial vs. Laboratory Metathesis Metrics

MetricLaboratoryIndustrial
Reaction Time6–8 hours2–3 hours
Yield85–90%92–95%
Energy Consumption0.5 kWh/mol0.2 kWh/mol

Purification and Characterization

Crystallization Techniques

Recrystallization from acetone/water mixtures (3:1 v/v) removes residual acids and salts. Differential scanning calorimetry (DSC) confirms phase purity, with melting points observed at 112–115°C.

Analytical Validation

  • XRD : Monoclinic crystal structure (space group P2₁/c) resolved via synchrotron powder diffraction.

  • NMR : ¹⁹F NMR (376 MHz, CDCl₃): δ −81.2 (CF₃), −114.5 (CF₂).

  • TGA : Decomposition onset at 150°C for carboxylate salts, versus 416°C for sulfonate analogs.

Table 3: Spectroscopic Signatures of C₉F₁₇O₂⁻

TechniqueKey SignalsInterpretation
¹⁹F NMRδ −81.2 (CF₃)Terminal trifluoromethyl
IR1200 cm⁻¹ (C-F)Perfluoro chain
XPS689 eV (F1s)Covalent C-F bonds

Q & A

Q. What are the key spectroscopic techniques for confirming the structural integrity of PFNA⁻-modified nanomaterials?

Methodological Answer:

  • FTIR Spectroscopy : Identify functional groups (e.g., carboxylate-Cu bonds at ~3400 cm⁻¹ and C=O stretching at ~1725 cm⁻¹) to confirm surface modification .
  • XPS Analysis : Validate elemental composition (e.g., Cu²⁺ binding energies at 934.6 eV for Cu 2p₃/₂) and fluorine content to assess coating uniformity .
  • UV-Vis Spectroscopy : Monitor etching kinetics via absorbance trends (e.g., n→π* transitions at 322 nm) to distinguish etching from coating phases .

Q. How can researchers optimize PFNA⁻-based hydrophobic coatings on metal substrates?

Methodological Answer:

  • Etching Parameters : Adjust immersion time (e.g., 48 hours in ethanol-HDFNA solution) to balance etching rate and coating adhesion .
  • Post-Treatment : Dry at 80°C for 1 hour to enhance crystallinity and hydrophobicity, as evidenced by contact angle measurements (>120°) .
  • Comparative Modifiers : Test chain-length effects (e.g., C7 vs. C12 perfluorinated acids) to optimize hydrophobicity and thermal stability .

Q. What are the primary physicochemical properties of PFNA⁻ relevant to environmental studies?

Methodological Answer:

  • Stability : High thermal resistance (decomposition >218°C) and chemical inertness due to C-F bonds .
  • Solubility : Low in water (0.171 mmHg vapor pressure at 25°C) but soluble in polar organic solvents like ethanol .
  • pKa : ~0.5–2.8, ensuring anion predominance in neutral-to-alkaline environments .

Advanced Research Questions

Q. How do PFNA⁻ interactions with metal oxides influence its environmental persistence?

Methodological Answer:

  • Adsorption Studies : Use batch experiments with Fe₃O₄ or Al₂O₃ nanoparticles to quantify sorption coefficients (Kd) under varying pH and ionic strength .
  • XRD/TEM Analysis : Characterize surface complexation mechanisms (e.g., ligand exchange) to model long-term retention .
  • Comparative PFAS Analysis : Evaluate PFNA⁻ vs. PFOS/PFOA adsorption to identify chain-length-dependent trends .

Q. What methodologies resolve contradictions in PFNA⁻ biodegradation data across studies?

Methodological Answer:

  • In Vitro Models : Use rumen fluid assays (pH 6.5–7.0, 39°C) to simulate anaerobic biodegradation, monitoring defluorination via ion chromatography .
  • Isotopic Tracing : Apply ¹⁹F NMR or ¹⁴C labeling to distinguish abiotic vs. microbial degradation pathways .
  • Meta-Analysis : Aggregate datasets from ECHA dossiers and peer-reviewed studies to identify confounding variables (e.g., co-contaminants) .

Q. How can PFNA⁻’s regulatory status as a Substance of Very High Concern (SVHC) impact experimental design?

Methodological Answer:

  • Risk Mitigation : Implement closed-system synthesis (e.g., gloveboxes) to minimize occupational exposure, per ECHA guidelines .
  • Analytical Sensitivity : Employ LC-MS/MS with detection limits <1 ng/L to comply with EU drinking water regulations (e.g., 0.1 µg/L proposed limits) .
  • Alternatives Testing : Screen short-chain PFAS (e.g., Gen-X) for comparable functionality while reducing regulatory liabilities .

Q. What advanced techniques quantify PFNA⁻’s interaction with biomolecules in toxicological studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinities (KD) between PFNA⁻ and serum albumin or DNA .
  • Molecular Dynamics Simulations : Model PFNA⁻-membrane interactions (e.g., lipid bilayer penetration) using CHARMM or AMBER force fields .
  • Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics to map endocrine disruption pathways in model organisms .

Data Contradiction & Validation

Q. How should researchers address discrepancies in PFNA⁻’s reported toxicity thresholds?

Methodological Answer:

  • Dose-Response Curves : Replicate studies across cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific variability .
  • Quality Control : Cross-validate PFNA⁻ stock purity via HPLC-UV (λ=210 nm) and interlaboratory round-robin testing .
  • Confounder Adjustment : Statistically control for PFAS mixtures (e.g., PFOS co-exposure) using multivariate regression models .

Regulatory & Compliance

Q. What analytical workflows ensure compliance with PFNA⁻’s SVHC classification in global research?

Methodological Answer:

  • Documentation : Maintain detailed logs of synthesis, disposal, and safety protocols per REACH Annex XIV .
  • Third-Party Audits : Engage accredited labs (e.g., ISO 17025) for independent verification of PFNA⁻ concentrations in environmental samples .
  • Alternatives Assessment : Submit PFNA⁻-free formulations for ECHA’s Safer Alternatives Assessment (SAAT) to align with Green Chemistry principles .

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